- Preparation of amino acid containing heterocyclic compounds for treatment of cancer, World Intellectual Property Organization, , ,

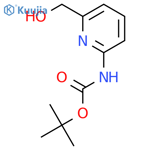

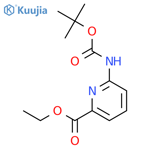

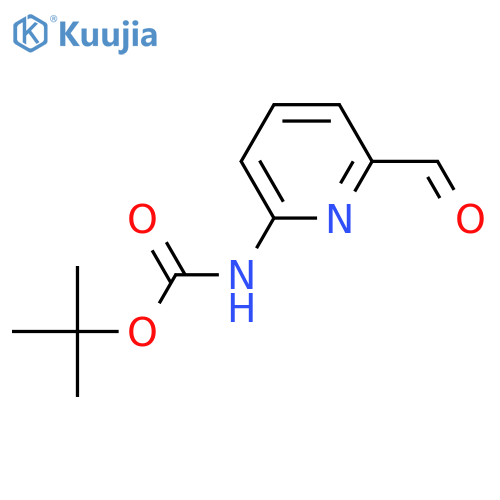

Cas no 956523-98-1 (tert-butyl N-(6-formyl-2-pyridyl)carbamate)

Il tert-butyl N-(6-formyl-2-pyridyl)carbamate è un composto organico utilizzato come intermedio versatile nella sintesi chimica, in particolare nelle reazioni di protezione dei gruppi amminici. La sua struttura combina un gruppo carbammato protettivo (Boc) con un gruppo aldeidico reattivo in posizione 6 del piridile, offrendo una doppia funzionalità utile per successive modifiche strutturali. La presenza del gruppo Boc conferisce stabilità e selettività durante le sintesi multi-step, mentre il gruppo formile permette facili reazioni di condensazione o riduzione. Questo reagente è particolarmente prezioso nella preparazione di composti eterociclici complessi, farmacologicamente attivi, garantendo elevata purezza e resa nei processi di produzione. La sua solubilità in solventi organici comuni ne facilita l'utilizzo in condizioni di reazione standard.

956523-98-1 structure

Nome del prodotto:tert-butyl N-(6-formyl-2-pyridyl)carbamate

Numero CAS:956523-98-1

MF:C11H14N2O3

MW:222.240462779999

MDL:MFCD13188949

CID:1026326

PubChem ID:17832129

tert-butyl N-(6-formyl-2-pyridyl)carbamate Proprietà chimiche e fisiche

Nomi e identificatori

-

- tert-Butyl (6-formylpyridin-2-yl)carbamate

- tert-butyl N-(6-formylpyridin-2-yl)carbamate

- Tert-Butyl6-Formylpyridin-2-ylcarbamate

- TERT-BUTYL 6-FORMYLPYRIDIN-2-YLCARBAMATE

- BNLOFXUVYJUBJM-UHFFFAOYSA-N

- 6513AC

- 2-(Boc-amino)pyridine-6-carbaldehyde

- FCH1624822

- AB67434

- AX8217525

- ST24025824

- 1,1-Dimethylethyl N-(6-formyl-2-pyridinyl)carbamate (ACI)

- tert-butyl N-(6-formyl-2-pyridyl)carbamate

- DB-371779

- tert-Butyl(6-formylpyridin-2-yl)carbamate

- SCHEMBL13596267

- F1967-3115

- DTXSID50591170

- AKOS016002512

- Z1505712298

- CS-W006710

- AS-65361

- 956523-98-1

- EN300-157056

- MFCD13188949

-

- MDL: MFCD13188949

- Inchi: 1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-6-4-5-8(7-14)12-9/h4-7H,1-3H3,(H,12,13,15)

- Chiave InChI: BNLOFXUVYJUBJM-UHFFFAOYSA-N

- Sorrisi: O=CC1C=CC=C(NC(OC(C)(C)C)=O)N=1

Proprietà calcolate

- Massa esatta: 222.10044231g/mol

- Massa monoisotopica: 222.10044231g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 16

- Conta legami ruotabili: 4

- Complessità: 260

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 1.5

- Superficie polare topologica: 68.3

tert-butyl N-(6-formyl-2-pyridyl)carbamate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-157056-10.0g |

tert-butyl N-(6-formylpyridin-2-yl)carbamate |

956523-98-1 | 95% | 10.0g |

$1660.0 | 2023-07-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T74380-250mg |

tert-Butyl (6-formylpyridin-2-yl)carbamate |

956523-98-1 | 98% | 250mg |

¥682.0 | 2023-09-05 | |

| Life Chemicals | F1967-3115-0.5g |

tert-butyl N-(6-formylpyridin-2-yl)carbamate |

956523-98-1 | 95%+ | 0.5g |

$315.0 | 2023-11-21 | |

| Life Chemicals | F1967-3115-1g |

tert-butyl N-(6-formylpyridin-2-yl)carbamate |

956523-98-1 | 95%+ | 1g |

$442.0 | 2023-11-21 | |

| Life Chemicals | F1967-3115-2.5g |

tert-butyl N-(6-formylpyridin-2-yl)carbamate |

956523-98-1 | 95%+ | 2.5g |

$650.0 | 2023-11-21 | |

| TRC | T206100-10mg |

tert-Butyl (6-Formylpyridin-2-yl)carbamate |

956523-98-1 | 10mg |

$ 50.00 | 2022-06-03 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97746-100MG |

tert-butyl N-(6-formyl-2-pyridyl)carbamate |

956523-98-1 | 95% | 100MG |

¥ 468.00 | 2023-04-12 | |

| eNovation Chemicals LLC | D547026-5g |

tert-Butyl (6-forMylpyridin-2-yl)carbaMate |

956523-98-1 | 97% | 5g |

$2209 | 2023-09-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZN496-200mg |

tert-butyl N-(6-formyl-2-pyridyl)carbamate |

956523-98-1 | 98% | 200mg |

1219.0CNY | 2021-08-04 | |

| Chemenu | CM174584-1g |

tert-butyl (6-formylpyridin-2-yl)carbamate |

956523-98-1 | 98% | 1g |

$407 | 2021-08-05 |

tert-butyl N-(6-formyl-2-pyridyl)carbamate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; rt; 15 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2.5 h, -78 °C; 20 min, cooled

Riferimento

- Anti-infective agents and drug efflux pump inhibitors containing heteroaromatic compounds and, Japan, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: 1,4-Dioxane ; 12 h, 120 °C

Riferimento

- Pyridine methylene piperazine derivative and its application in activating 5-HT1F receptor, China, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 4 h, 80 °C

Riferimento

- An Affinity Reagent for the Recognition of Pyrophosphorylated Peptides, Angewandte Chemie, 2015, 54(13), 3941-3945

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; 10 min, -78 °C; 3 h, -78 °C

1.2 Reagents: Methanol ; -78 °C

1.3 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; rt

1.2 Reagents: Methanol ; -78 °C

1.3 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; rt

Riferimento

- Preparation of 3-[2-(piperidin-4-yl)ethyl]benzo[b]isoxazole derivatives having acetylcholine esterase-inhibitory and serotonin uptake-inhibitory activity, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; 3 h, -78 °C

1.2 Reagents: Potassium sodium tartrate Solvents: Methanol , Water ; -78 °C → rt

1.2 Reagents: Potassium sodium tartrate Solvents: Methanol , Water ; -78 °C → rt

Riferimento

- Library Synthesis, Screening, and Discovery of Modified Zinc(II)-Bis(dipicolylamine) Probe for Enhanced Molecular Imaging of Cell Death, Bioconjugate Chemistry, 2014, 25(4), 724-737

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Triethylamine , Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide , Dichloromethane ; rt; 1.5 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Efficient synthesis of tert-butyl (6-formylpyridin-2-yl)carbamic acid, Synthetic Communications, 2013, 43(8), 1173-1180

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 Reagents: Butyllithium ; -78 °C; 1 h, -78 °C

1.3 30 min, -78 °C; 1 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Butyllithium ; -78 °C; 1 h, -78 °C

1.3 30 min, -78 °C; 1 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Fungicidal hydroximoyl-tetrazole derivatives, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate , Dess-Martin periodinane Solvents: Dichloromethane ; 45 min, rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 15 min, rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 15 min, rt

Riferimento

- Penicillin-binding protein inhibitors, World Intellectual Property Organization, , ,

tert-butyl N-(6-formyl-2-pyridyl)carbamate Raw materials

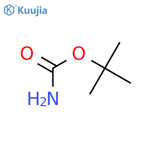

- tert-Butyl carbamate

- 2-(Boc-amino)-6-bromopyridine

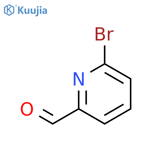

- 6-Bromo-2-pyridinecarboxaldehyde

- tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate

- Ethyl 6-((tert-butoxycarbonyl)amino)picolinate

- Carbamic acid, [6-[[(methoxymethyl)amino]carbonyl]-2-pyridinyl]-, 1,1-dimethylethyl ester

- 6-(N,N-bis(tert-butyloxycarbonyl)amino)picolinic acid ethyl ester

tert-butyl N-(6-formyl-2-pyridyl)carbamate Preparation Products

tert-butyl N-(6-formyl-2-pyridyl)carbamate Letteratura correlata

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

956523-98-1 (tert-butyl N-(6-formyl-2-pyridyl)carbamate) Prodotti correlati

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:956523-98-1)tert-butyl N-(6-formyl-2-pyridyl)carbamate

Purezza:99%

Quantità:1g

Prezzo ($):153.0